8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione belongs to the class of spiro[cycloalkane-pyridazinones], a group of compounds characterized by a spirocyclic structure containing both a cycloalkane and a pyridazinone ring. These compounds, including 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione, are of interest in medicinal chemistry due to their potential biological activities. []
The research on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones has revealed their potential as anticonvulsant agents. The structure-property relationship studies, including experimental and theoretical methods, have provided insights into the lipophilicities and spectroscopic properties of these compounds. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to the standard anticonvulsant drug Phenytoin, suggesting their suitability in the treatment of convulsive disorders1.
The series of spirooxazolidine-2,4-dione derivatives have been evaluated for their cholinergic properties, with several compounds demonstrating affinity for M1 receptors and the ability to counteract memory deficits in animal models. These findings highlight the potential of the 8-azaspiro[4.5]decane skeleton as a template for designing new muscarinic agonists that could serve as antidementia drugs. Notably, the antiamnesic doses of these compounds were significantly lower than the doses required to induce side effects such as hypothermia and salivation, indicating a favorable therapeutic index2.
This compound falls under the category of diazaspiro compounds, which are characterized by a spirocyclic structure containing nitrogen atoms. It is also classified as a diketone due to the presence of two carbonyl groups in its structure. The compound is recognized for its unique dual substitution with benzyl and phenyl groups, enhancing its chemical reactivity and biological properties.
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves several key steps:
Industrial production may involve automated reactors for consistency and large-scale synthesis, ensuring the compound's quality for various applications.
The molecular structure of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione can be described as follows:
The spatial arrangement of these groups plays a crucial role in determining the compound's reactivity and interaction with enzymes or receptors in biological systems.
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione can undergo various chemical reactions:
These reactions highlight the versatility of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione as a building block for synthesizing more complex organic molecules.
The mechanism of action for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets within biological systems:
Research continues to explore these interactions to identify specific targets and elucidate the compound's therapeutic potential .
The physical and chemical properties of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione include:
These properties are crucial for determining the handling and application conditions for this compound in laboratory settings .
The scientific applications of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione are diverse:
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a bicyclic organic compound with systematic nomenclature defining its precise molecular architecture. The parent structure, 2,8-diazaspiro[4.5]decane, features a piperidine ring connected spirocyclically to a pyrrolidine-2,5-dione moiety (imidazolidinedione) at the carbon adjacent to the nitrogen atoms. The "8-benzyl" prefix indicates a benzyl group attached to the nitrogen atom within the piperidine ring. Its molecular formula is definitively established as C₁₅H₁₈N₂O₂, corresponding to a molecular weight of 258.32 g/mol [1] [4] [5].
Table 1: Chemical Identifiers for 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
Identifier Type | Value |
---|---|
CAS Registry Number | 1463-48-5 [3] [4] [5] |
IUPAC Name | 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione [5] [8] |
Molecular Formula | C₁₅H₁₈N₂O₂ |
SMILES | O=C1NC(CC12CCN(CC3=CC=CC=C3)CC2)=O [5] [8] |
InChI Key | ZGADWVQZLQNWHP-UHFFFAOYSA-N [5] |
Canonical SMILES | O=C1CC2(CCN(CC3C=CC=CC=3)CC2)C(=O)N1 [5] |
Alternative names observed in chemical literature include "1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)" (CID 98811) [6], though this name reflects a different numbering system and is less commonly used. The compound is solid at room temperature and is typically stored under controlled conditions (sealed, dry, 2-8°C) [8].
The compound's specific discovery timeline remains undocumented in publicly available scientific literature. However, its long-standing presence in chemical catalogs is evidenced by the assignment of the CAS Registry Number 1463-48-5. This number falls within a block allocated to substances documented in the chemical record well before the digital era, suggesting its synthesis and potential investigation date back several decades, likely emerging during the mid-to-late 20th century period of intensive heterocyclic chemistry research [3] [4] [5].
Early accessibility of this compound appears limited, confined primarily to specialized research laboratories focusing on nitrogen-containing heterocycles. Its transition into commercially available chemical libraries occurred progressively, with current listings across numerous chemical suppliers (e.g., Pharmint, Santa Cruz Biotechnology, Ambeed, BLD Pharmatech, Key Organics/BIONET via Sigma-Aldrich) confirming its established role as a research chemical [3] [4] [7]. This commercial availability significantly expanded its use in pharmaceutical screening and synthesis programs in the 21st century. The compound is listed under PubChem CID 22110939, further cementing its place in the public chemical database [1].
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione occupies a significant niche in medicinal chemistry due to its unique structural features:
Spirocyclic Scaffold: The spiro[4.5]decane core introduces three-dimensionality and structural rigidity compared to flat aromatic systems or flexible linear chains. This conformation can enhance target selectivity and improve pharmacokinetic profiles by reducing the number of accessible conformations, potentially leading to higher binding affinity for specific biological targets. Spirocyclic structures are recognized pharmacophores in central nervous system (CNS) therapeutics and enzyme inhibitors [7].
Bridging Element: The compound serves as a pre-validated molecular fragment for constructing more complex drug candidates. Its structure incorporates two key elements: a benzyl group providing potential for hydrophobic interactions and aromatic stacking, and the diazaspiro[4.5]decane-1,3-dione unit offering hydrogen bond acceptor/donor sites (carbonyl groups and imide nitrogen) and a basic tertiary nitrogen (within the piperidine ring) potentially amenable to salt formation or hydrogen bonding. The benzyl group attached to the piperidine nitrogen offers a straightforward site for structural diversification via substitution on the aromatic ring or replacement with other alkyl/aryl groups [5] [7] [8].
Building Block Status: It is explicitly categorized among "Heterocyclic Building Blocks" by suppliers, indicating its primary use in combinatorial chemistry and parallel synthesis for generating diverse compound libraries [2] [3] [8]. Its functional groups allow for further chemical modifications:
Table 2: Structural Significance in Drug Design Context
Structural Feature | Potential Role in Drug Design | Rationale |
---|---|---|
Spirocyclic Core | Conformational Restriction | Reduces entropy penalty upon binding; enhances selectivity and metabolic stability. |
Benzyl Group (N8-substituent) | Hydrophobic Pharmacophore / Modifiable Handle | Engages in van der Waals interactions/π-stacking; site for introducing diversity. |
Tertiary Amine (Piperidine N8) | Potential Hydrogen Bond Acceptor / Salt Formation Site | Improves solubility via salt formation; participates in target binding interactions. |
Imide (1,3-dione) | Hydrogen Bond Donor/Acceptor Pair | Forms strong, directional hydrogen bonds with biological targets (e.g., enzymes). |
The compound is utilized primarily as a synthetic intermediate in medicinal chemistry programs. While specific drug candidates incorporating this exact structure are not disclosed in the public domain sources reviewed, its prevalence in supplier catalogs targeting "medicinal purpose" research strongly implies its value in early-stage drug discovery [3] [8]. Its structural attributes make it particularly relevant for exploring targets where rigid, heteroatom-rich scaffolds are advantageous, such as proteases, kinases, GPCRs (especially those recognizing amine neurotransmitters), and epigenetic regulators. The commercial availability of multi-gram quantities (e.g., 5g batches at 98+% purity) underscores its practical utility in lead optimization campaigns [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7